molecular formula C17H16ClN5O B2384509 5-amino-1-benzyl-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899749-92-9

5-amino-1-benzyl-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2384509
M. Wt: 341.8
InChI Key: AYRIVGBYYDYOBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-benzyl-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide (ABCTC) is an organic compound that has been used in a variety of scientific research applications. ABCTC is a derivative of 1H-1,2,3-triazole, which is a heterocyclic compound that has been widely studied in the fields of organic chemistry, biochemistry, and pharmacology. ABCTC has been used in the synthesis of various organic compounds, as well as in the study of the biochemical and physiological effects of certain compounds.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-amino-1-benzyl-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 4-chlorobenzylamine with benzyl isocyanate to form N-benzyl-4-chlorobenzylcarbamate, which is then reacted with sodium azide to form 5-azido-1-benzyl-N-(4-chlorobenzyl)triazole-4-carboxamide. The azide group is then reduced to an amine using palladium on carbon and hydrogen gas, followed by acylation with 4-chlorobenzoyl chloride to form the final product.

Starting Materials
4-chlorobenzylamine, benzyl isocyanate, sodium azide, palladium on carbon, hydrogen gas, 4-chlorobenzoyl chloride

Reaction
4-chlorobenzylamine + benzyl isocyanate -> N-benzyl-4-chlorobenzylcarbamate, N-benzyl-4-chlorobenzylcarbamate + sodium azide -> 5-azido-1-benzyl-N-(4-chlorobenzyl)triazole-4-carboxamide, 5-azido-1-benzyl-N-(4-chlorobenzyl)triazole-4-carboxamide + palladium on carbon + hydrogen gas -> 5-amino-1-benzyl-N-(4-chlorobenzyl)triazole-4-carboxamide, 5-amino-1-benzyl-N-(4-chlorobenzyl)triazole-4-carboxamide + 4-chlorobenzoyl chloride -> 5-amino-1-benzyl-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Scientific Research Applications

5-amino-1-benzyl-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide has been used in a variety of scientific research applications, including the synthesis of organic compounds and the study of the biochemical and physiological effects of certain compounds. 5-amino-1-benzyl-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide has been used in the synthesis of various drugs, such as anti-cancer drugs and antibiotics, as well as in the synthesis of other organic compounds. 5-amino-1-benzyl-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide has also been used in the study of the biochemical and physiological effects of compounds, such as the effects of certain drugs on the human body.

Mechanism Of Action

The exact mechanism of action of 5-amino-1-benzyl-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is not yet fully understood, but it is believed to act as an inhibitor of certain enzymes that are involved in the metabolism of certain compounds. 5-amino-1-benzyl-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is believed to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other organic compounds.

Biochemical And Physiological Effects

5-amino-1-benzyl-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide has been used in the study of the biochemical and physiological effects of certain compounds. 5-amino-1-benzyl-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide has been found to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes involved in the metabolism of drugs and other organic compounds. 5-amino-1-benzyl-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide has also been found to have anti-inflammatory and anti-cancer effects.

Advantages And Limitations For Lab Experiments

The use of 5-amino-1-benzyl-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide in laboratory experiments has several advantages, including its low cost and easy availability. 5-amino-1-benzyl-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is also relatively easy to synthesize, and it can be used in a variety of laboratory experiments. However, there are also some limitations to the use of 5-amino-1-benzyl-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide in laboratory experiments, such as its potential toxicity and the need for careful handling.

Future Directions

There are a number of potential future directions for the use of 5-amino-1-benzyl-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide in scientific research. 5-amino-1-benzyl-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide could be used to study the biochemical and physiological effects of various drugs, as well as to develop new drugs and other organic compounds. 5-amino-1-benzyl-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide could also be used to study the effects of certain compounds on the human body, such as the effects of certain drugs on the immune system. Additionally, 5-amino-1-benzyl-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide could be used in the synthesis of new organic compounds, such as antibiotics and anti-cancer drugs.

properties

IUPAC Name

5-amino-1-benzyl-N-[(4-chlorophenyl)methyl]triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O/c18-14-8-6-12(7-9-14)10-20-17(24)15-16(19)23(22-21-15)11-13-4-2-1-3-5-13/h1-9H,10-11,19H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRIVGBYYDYOBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-benzyl-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.